Cas no 81081-59-6 (lysyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-lysine)

lysyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-lysine structure
81081-59-6 structure
Product Name:lysyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-lysine
CAS No:81081-59-6
MF:C36H60N10O11
MW:808.922008514404
CID:986361
PubChem ID:133604
Update Time:2025-04-20

lysyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-lysine Chemical and Physical Properties

Names and Identifiers

    • lysyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-lysine
    • 81081-59-6
    • (2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-4-carboxy-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
    • L-Lysine, N2-(1-(N-(1-(N-(N-(1-L-lysyl-L-prolyl)glycyl)-L-alpha-glutamyl)-L-prolyl)glycyl)-L-prolyl)-
    • AKOS030531727
    • Collagen-derived octapeptide
    • DTXSID601001760
    • N~2~-[(1-{N-[(1-{4-Carboxy-2-[(1-hydroxy-2-{[hydroxy(1-lysylpyrrolidin-2-yl)methylidene]amino}ethylidene)amino]butanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]lysine
    • Lys-pro-gly-glu-pro-gly-pro-lys
    • AT-Cdop
    • Inchi: 1S/C36H60N10O11/c37-15-3-1-8-22(39)34(54)45-18-6-10-25(45)31(51)40-20-28(47)42-23(13-14-30(49)50)35(55)46-19-7-11-26(46)32(52)41-21-29(48)44-17-5-12-27(44)33(53)43-24(36(56)57)9-2-4-16-38/h22-27H,1-21,37-39H2,(H,40,51)(H,41,52)(H,42,47)(H,43,53)(H,49,50)(H,56,57)/t22-,23-,24-,25-,26-,27-/m0/s1
    • InChI Key: ZABMJSAHPWHMNM-QCOJBMJGSA-N
    • SMILES: O=C([C@H](CCC(=O)O)NC(CNC([C@@H]1CCCN1C([C@H](CCCCN)N)=O)=O)=O)N1CCC[C@H]1C(NCC(N1CCC[C@H]1C(N[C@H](C(=O)O)CCCCN)=O)=O)=O

Computed Properties

  • Exact Mass: 808.44430277g/mol
  • Monoisotopic Mass: 808.44430277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 57
  • Rotatable Bond Count: 23
  • Complexity: 1470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -7.9
  • Topological Polar Surface Area: 330Ų
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk